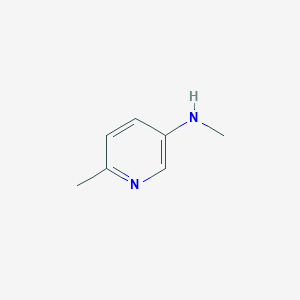

N,6-dimethylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

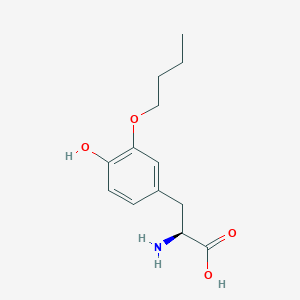

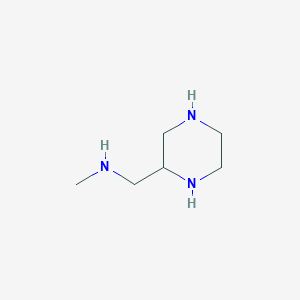

N,6-Dimethylpyridin-3-amine is a nitrogen-containing organic compound that finds its application across various fields of chemistry due to its unique structural and electronic properties. It serves as a building block for the synthesis of complex molecules in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of N,6-dimethylpyridin-3-amine involves several steps, including the formation of pyridine rings, introduction of methyl groups, and functionalization at the nitrogen atom. A key intermediate in the preparation of complex molecules, its synthesis has been optimized for efficiency and selectivity, involving catalytic processes and strategic choice of reactants to achieve the desired substitution pattern (Shiina et al., 2008).

Molecular Structure Analysis

Structural studies of N,6-dimethylpyridin-3-amine derivatives highlight the impact of the dimethyl substitution on the pyridine ring's electronic properties and conformation. X-ray diffraction and NMR spectroscopy reveal the geometry and electronic distribution within the molecule, affecting its reactivity and interaction with other molecules (Șahin et al., 2010).

Chemical Reactions and Properties

N,6-Dimethylpyridin-3-amine participates in various chemical reactions, including catalysis, nucleophilic substitution, and coordination to metals, owing to its electron-rich nature and the presence of a lone pair on the nitrogen atom. Its reactivity is influenced by the methyl groups, which impart steric hindrance and electronic effects, facilitating selective transformations (Epsztajn et al., 1980).

Physical Properties Analysis

The physical properties of N,6-dimethylpyridin-3-amine, such as boiling point, melting point, and solubility, are determined by its molecular structure. The presence of methyl groups increases its hydrophobicity compared to unsubstituted pyridines, affecting its solubility in organic solvents and water (Fatima et al., 2021).

Chemical Properties Analysis

The chemical behavior of N,6-dimethylpyridin-3-amine is characterized by its basicity, nucleophilicity, and ability to form stable complexes with metals. These properties make it a versatile ligand in coordination chemistry and a useful reagent in organic synthesis, where it can act as a catalyst or nucleophilic agent in various reactions (Giri et al., 2020).

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

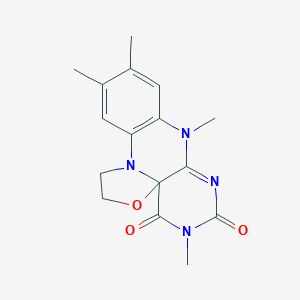

N,N-Dimethylpyridin-4-amine (DAMP) has been employed as a catalyst for the cyanoethoxycarbonylation of aldehydes under solvent-free conditions to give corresponding ethylcyanocarbonates in excellent yield. This protocol is noted for its simple experimental conditions and environmental friendliness (Khan et al., 2010). Moreover, l-Proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines have been developed, showcasing the utility of dimethylpyridin-3-amine derivatives in constructing complex nitrogen-containing structures (Gunasekaran et al., 2014).

Environmental and Green Chemistry

The catalytic synthesis of polyurethanes utilizing tertiary amine catalysts, including derivatives of N,N-dimethylpyridin-3-amine, has been explored to reduce emissions and enhance the sustainability of polymer production processes. Design principles for developing low-emission, high-efficiency catalysts were discussed, with an emphasis on modifying the structure to avoid formaldehyde formation while preserving catalytic activity (Muuronen et al., 2019).

Analytical Chemistry

In the domain of analytical chemistry, the determination of heterocyclic aromatic amines in cooked beefburgers has been enhanced by a novel sample preparation procedure using microwave-assisted extraction and dispersive liquid-liquid microextraction. This method employs a green approach, minimizing the use of toxic solvents and simplifying the analysis of potential carcinogens in food (Mesa et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

N,6-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDLXEFCWOMUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethylpyridin-3-amine | |

CAS RN |

120739-89-1 |

Source

|

| Record name | N,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)